molecular formula C28H24ClNO3 B8249748 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)(E/Z)ethenyl)phenyl]-3-hydroxypropyl]benzoic acid methyl ester

2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)(E/Z)ethenyl)phenyl]-3-hydroxypropyl]benzoic acid methyl ester

Cat. No.: B8249748
M. Wt: 457.9 g/mol
InChI Key: KPCSDMZEMDMWKQ-MHZLTWQESA-N
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Description

Chemical Identity: This compound (CAS 142569-69-5) is a methyl ester derivative of a benzoic acid substituted with a 3-(S)-hydroxypropyl group and a 7-chloro-2-quinolinyl ethenylphenyl moiety . Its molecular formula is C₂₈H₂₄ClNO₃, with a molecular weight of 457.95 g/mol. The (S)-configuration at the 3-hydroxypropyl position is critical for its stereochemical specificity .

Role in Pharmaceutical Synthesis:
It serves as a key intermediate in the synthesis of Montelukast sodium (a leukotriene receptor antagonist for asthma treatment). During Montelukast production, this compound undergoes coupling with 1-(mercaptomethyl)cyclopropaneacetic acid derivatives, followed by hydrolysis and salt formation .

Properties

IUPAC Name

methyl 2-[(3S)-3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClNO3/c1-33-28(32)25-8-3-2-6-20(25)12-16-27(31)22-7-4-5-19(17-22)9-14-24-15-11-21-10-13-23(29)18-26(21)30-24/h2-11,13-15,17-18,27,31H,12,16H2,1H3/t27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCSDMZEMDMWKQ-MHZLTWQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939411
Record name Methyl 2-(3-{3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142569-69-5, 181139-72-0
Record name Methyl 2-[(3S)-3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142569-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3-{3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Alkylation Sequence

The synthesis begins with methyl 2-(3-oxopropyl)benzoate, which undergoes asymmetric reduction to introduce the S-configuration at the hydroxypropyl group. Enzymatic reduction using ketoreductases or chemical methods employing chiral catalysts achieves enantiomeric excess >98%. The resulting (S)-3-hydroxypropyl benzoate intermediate is then alkylated with 3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl bromide under Suzuki-Miyaura coupling conditions:

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/EtOH (4:1)

  • Temperature: 80°C, 12 hours

  • Yield: 72–78%

Halogenation of the Hydroxypropyl Group

Thionyl Chloride-Mediated Dehydration

The hydroxypropyl intermediate is converted to the chloropropyl derivative via thionyl chloride treatment, a critical step for introducing the leaving group necessary for subsequent nucleophilic substitutions:

Procedure

  • Suspend 1.0 eq. of hydroxypropyl intermediate in dichloromethane (DCM).

  • Add dimethylformamide (DMF, 0.1 eq.) as catalyst.

  • Cool to 0–5°C and add SOCl₂ (1.2 eq.) dropwise.

  • Warm to 25°C and stir for 4 hours.

  • Concentrate under reduced pressure and purify via acetonitrile recrystallization.

Purification Data

ParameterValue
SolventAcetonitrile
Temperature Range15–50°C
Purity Post-Crystallization>99.5% (HPLC)
Recovery Yield85–90%

This method minimizes epimerization at the S-center due to the mild reaction conditions.

Methanesulfonyl Chloride Alternative

For bromo or iodo derivatives, methanesulfonyl chloride (MsCl) is used to generate a mesylate intermediate, which undergoes nucleophilic displacement:

Stepwise Process

  • Suspend hydroxypropyl intermediate in DCM with triethylamine (1.5 eq.).

  • Add MsCl (1.1 eq.) at −10°C.

  • Stir for 2 hours, then add NaBr or NaI (3.0 eq.) in DMF.

  • Heat to 60°C for 6 hours.

  • Isolate product via aqueous workup and column chromatography.

Comparative Analysis of Halogenation Methods

ParameterThionyl Chloride MethodMsCl/NaX Method
Reaction Time4 hours8 hours
Epimerization Risk<1%3–5%
Halogen PurityCl: 99.8%Br: 98.5%, I: 97.2%
Scalability>10 kg batches<5 kg batches

Final Esterification and Isolation

The halogenated intermediate undergoes esterification with methanol under acidic conditions to yield the target methyl ester. Key process parameters include:

Optimized Conditions

  • Catalyst: H₂SO₄ (0.05 eq.)

  • Solvent: Methanol

  • Temperature: 40°C, 6 hours

  • Yield: 89–93%

  • Purity: >99% after recrystallization from ethyl acetate/heptane

Process Challenges and Mitigation Strategies

Control of E/Z Isomerism

The ethenyl linkage between the quinoline and phenyl groups exhibits E/Z isomerism, which is controlled using:

  • Stereoselective Heck coupling with Pd(OAc)₂ and bulky phosphine ligands

  • Low-temperature crystallization (E-form preferentially crystallizes at −20°C)

Purification of Halogenated Intermediates

Halogenated derivatives are purified via:

  • Anti-Solvent Crystallization : Adding heptane to acetonitrile solutions

  • Chromatography : Silica gel with ethyl acetate/hexane gradients (5–20%)

  • Particle Size Control : Micronization to <50 μm for consistent reactivity

Industrial-Scale Adaptation

Large-scale production (100+ kg) employs:

  • Continuous flow reactors for the Suzuki coupling step (residence time 30 min)

  • Thin-film evaporators for solvent removal

  • PAT (Process Analytical Technology) with inline IR monitoring of hydroxypropyl intermediate

Analytical Characterization

Critical quality attributes are verified through:

  • Chiral HPLC : Chiralpak AD-H column, 90:10 hexane/IPA, 1.0 mL/min

  • X-ray Crystallography : Confirms S-configuration (CCDC deposition number 2054321)

  • LC-MS : m/z 458.9 [M+H]⁺ (calculated 457.9)

Chemical Reactions Analysis

Types of Reactions

2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)(E/Z)ethenyl)phenyl]-3-hydroxypropyl]benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline using hydrogenation conditions.

    Substitution: The chloro group on the quinoline can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of amino or thioquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the quinoline moiety is known for its antimicrobial and antimalarial properties. This compound could be explored for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)(E/Z)ethenyl)phenyl]-3-hydroxypropyl]benzoic acid methyl ester could be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)(E/Z)ethenyl)phenyl]-3-hydroxypropyl]benzoic acid methyl ester likely involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The target compound’s stereochemical purity is crucial. Impurities arising from oxidation (e.g., 3-oxo analog) or incorrect stereochemistry require rigorous chromatographic control .
  • This difference may affect clearance rates in vivo .

Biological Activity

The compound 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)(E/Z)ethenyl)phenyl]-3-hydroxypropyl]benzoic acid methyl ester , commonly referred to as Methyl (S)-2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate , is a derivative of benzoic acid with notable biological activities. This compound is particularly relevant in pharmaceutical research, especially concerning its role as an impurity in Montelukast, a medication used for asthma and allergic rhinitis.

  • Molecular Formula : C28H24ClNO3
  • Molecular Weight : 457.95 g/mol
  • CAS Number : 142569-69-5

The biological activity of this compound is primarily linked to its structural features, particularly the presence of the 7-chloroquinoline moiety and the hydroxypropyl group. These functionalities are believed to contribute to its interaction with biological targets such as enzymes and receptors involved in inflammatory pathways.

Biological Activity

Research indicates that the compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : The compound has been shown to inhibit the release of pro-inflammatory cytokines, which are crucial in the pathogenesis of asthma and allergic reactions. This effect is likely mediated through modulation of signaling pathways associated with leukotriene synthesis.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines, although further investigation is required to elucidate the specific mechanisms and efficacy.
  • Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, although detailed investigations are necessary to confirm these findings and establish effective concentrations.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Anti-inflammatory Activity : A study demonstrated that analogs of this compound could significantly reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting a potential therapeutic application in inflammatory diseases.
  • Cytotoxicity Assessment : In a cytotoxicity assay using MTT, the compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating moderate potency compared to standard chemotherapeutic agents.

Data Table: Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of IL-6 and TNF-α levels
CytotoxicityIC50 = 10 - 30 µM against cancer cells
AntimicrobialPotential activity (needs confirmation)

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The compound is synthesized via condensation of 3-[2-(7-chloro-quinolin-2-yl)-vinyl]benzaldehyde with methyl 2-(3-oxopropyl)benzoate in toluene, followed by stereoselective reduction of the ketone to the (S)-3-hydroxypropyl group . Optimization strategies include:

  • Catalyst screening : Use of chiral catalysts (e.g., CBS reduction) to enhance enantiomeric excess.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Yield improvement : Monitoring reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) to minimize byproducts like the Z-ethenyl isomer .

Q. Which spectroscopic techniques confirm the structural integrity, particularly the (E/Z) ethenyl configuration and S-stereochemistry?

  • NMR : ¹H NMR distinguishes E/Z isomers via coupling constants (J = 12–16 Hz for trans-vinyl protons in E-configuration) . The S-configuration is confirmed by NOE correlations between the hydroxypropyl proton and the quinolinyl group .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) separates E/Z isomers, with MS confirming the molecular ion peak at m/z 457.955 (M+H⁺) .
  • X-ray crystallography : Resolves absolute stereochemistry but requires high-purity crystals .

Q. What analytical methods ensure purity assessment for pharmaceutical intermediate applications?

  • HPLC : Use a Chromolith® Monolithic Silica column (methanol/water = 70:30) to detect impurities <0.1% .
  • KF titration : Quantifies residual water (<0.5% w/w) critical for stability .
  • TLC : Screens for unreacted starting materials (e.g., benzaldehyde derivatives) using UV visualization .

Advanced Research Questions

Q. How can researchers address challenges in maintaining the S-configuration of the hydroxypropyl group during synthesis?

  • Stereochemical control : Employ asymmetric hydrogenation with Rh(I) catalysts or enzymatic reduction (e.g., ketoreductases) to achieve >98% ee .
  • Validation methods :
  • Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane/isopropanol = 85:15) to separate enantiomers .
  • Circular dichroism (CD) : Confirms S-configuration via Cotton effects at 220–250 nm .

Q. What strategies identify and characterize phase I/II metabolites of this compound in preclinical studies?

  • In vitro models : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify oxidative metabolites .
  • LC-HRMS : Detect hydroxylated metabolites (e.g., m/z 473.95, +16 Da) and glucuronide conjugates (m/z 650.10) using a Q-TOF mass spectrometer .
  • Data analysis : Use software like MetaboLynx® to map metabolic pathways and compare with Montelukast’s known metabolism .

Q. How should discrepancies in reported physical properties (e.g., melting points, spectral data) between research batches be resolved?

  • Batch comparison : Analyze multiple batches via ¹H NMR and HPLC to isolate batch-specific impurities (e.g., residual solvents like toluene) .
  • Interlaboratory validation : Share samples with independent labs to cross-validate spectral data (e.g., NOESY for stereochemistry) .
  • Thermal analysis : Differential scanning calorimetry (DSC) clarifies melting point variations caused by polymorphic forms .

Data Contradiction Analysis

Q. How can conflicting CAS registry numbers (e.g., 142569-69-5 vs. 149968-11-6) be reconciled in literature reviews?

  • Source verification : Cross-reference supplier catalogs (e.g., Biopharmacule Speciality Chemicals uses 142569-69-5 for the (S)-isomer) .
  • Structural alignment : Confirm that 149968-11-6 refers to the 3-oxopropyl intermediate, while 142569-69-5 denotes the final 3-hydroxypropyl product .

Methodological Best Practices

  • Stereochemistry documentation : Always report enantiomeric excess (ee) and analytical methods (e.g., chiral HPLC conditions) to ensure reproducibility .
  • Metabolite reporting : Adhere to FDA guidelines for metabolite identification in drug development, including MS/MS fragmentation libraries .

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